![molecular formula C16H14N2O2 B7843054 3-(2-Phenylethyl)imidazo[1,5-a]pyridine-1-carboxylicacid](/img/structure/B7843054.png)
3-(2-Phenylethyl)imidazo[1,5-a]pyridine-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Phenylethyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)imidazo[1,5-a]pyridine-1-carboxylic acid typically involves the cyclization of 2-aminomethylpyridines with benzaldehydes and sodium benzenesulfinates. This reaction constructs C-N and C-S bonds simultaneously . Another method involves the use of 2-pyridyl ketones and alkylamines in the presence of molecular iodine and sodium acetate, which facilitates the oxidative annulation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Phenylethyl)imidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts like palladium or platinum.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Synthesis of 3-(2-Phenylethyl)imidazo[1,5-a]pyridine-1-carboxylic acid
The synthesis of imidazo[1,5-a]pyridine derivatives typically involves multi-step processes. A common synthetic route includes reacting 2-(aminomethyl)pyridine with acyl chlorides, followed by treatment with trifluoroacetic anhydride to yield high preparative yields of the desired carboxylic acids . The method is efficient and allows for the introduction of various substituents on the imidazo ring, enhancing the compound's biological profile.
Biological Activities
3-(2-Phenylethyl)imidazo[1,5-a]pyridine-1-carboxylic acid has been evaluated for several biological activities:
1. Antimicrobial Activity
Research indicates that imidazo[1,5-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, substituted imidazo[1,2-a]pyridine-3-carboxamides were synthesized and tested against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL for specific derivatives .
2. Inhibition of Insulin-Regulated Aminopeptidase (IRAP)
Inhibition studies have shown that compounds related to imidazo[1,5-a]pyridine can inhibit IRAP, which is linked to cognitive functions. This suggests potential applications in treating cognitive disorders such as Alzheimer's disease .
3. Cannabinoid Receptor Modulation
Certain derivatives have been identified as ligands for cannabinoid receptors (CB2), indicating their potential use in pain management and other therapeutic areas related to the endocannabinoid system .
Case Studies and Research Findings
Several studies have documented the efficacy of 3-(2-Phenylethyl)imidazo[1,5-a]pyridine-1-carboxylic acid:
Wirkmechanismus
The mechanism of action of 3-(2-Phenylethyl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as cyclin-dependent kinases and Aurora B enzymes, which are crucial for cell division and proliferation . The compound’s ability to form π-π stacking interactions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad spectrum of biological activities, including antiviral and antibacterial properties.
Imidazo[4,5-b]pyridine: Exhibits significant anticancer activity and is used in the development of pharmaceutical agents.
Uniqueness
3-(2-Phenylethyl)imidazo[1,5-a]pyridine-1-carboxylic acid stands out due to its unique structural features, such as the presence of a phenylethyl group, which enhances its ability to interact with biological targets through π-π stacking interactions . This structural uniqueness contributes to its diverse range of applications and potential therapeutic benefits.
Biologische Aktivität
3-(2-Phenylethyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of imidazo[1,5-a]pyridine derivatives typically involves multi-step reactions. For instance, the compound can be synthesized through a reaction involving 2-(aminomethyl)pyridine and acyl chlorides, followed by treatment with trifluoroacetic anhydride. This method yields high preparative yields of various imidazo[1,5-a]pyridine-1-carboxylic acids, including the target compound .
Antimicrobial Activity
Research has indicated that imidazo[1,5-a]pyridine derivatives exhibit significant antimicrobial properties. In a study evaluating various substituted imidazo[1,2-a]pyridine derivatives, compounds demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 250 μg/mL .
Antituberculosis Activity
A series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides were designed as potential anti-tuberculosis agents. These compounds showed promising in vitro activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, with some exhibiting low nanomolar MIC values. This suggests that modifications to the imidazo[1,5-a]pyridine scaffold can enhance its efficacy against tuberculosis .
Inhibition of Enzymatic Activity
The compound has also been studied for its potential as an inhibitor of human carbonic anhydrase (hCA), a metalloenzyme involved in various physiological processes. The binding affinity of different imidazo derivatives to the Zn²⁺ ion in hCA has been characterized, indicating that structural modifications can significantly influence their inhibitory potency .
Case Study 1: Synthesis and Evaluation of Antituberculosis Activity
In a comprehensive study published in 2019, researchers synthesized a series of imidazo derivatives and evaluated their antimycobacterial activity. The results indicated that certain derivatives exhibited potent activity with low MIC values against both sensitive and resistant strains. These findings highlight the potential for developing new antitubercular agents based on the imidazo scaffold .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of substituted imidazo compounds revealed that specific modifications could enhance activity against various bacterial strains. The results showed that while some compounds had moderate activity, others displayed significant inhibition at lower concentrations, indicating a structure-activity relationship that could be exploited for drug development .
Data Tables
Compound | MIC (μg/mL) | Activity |
---|---|---|
3-(2-Phenylethyl)imidazo[1,5-a]pyridine-1-carboxylic acid | 250 | Moderate antibacterial |
N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide | <10 | Excellent anti-TB activity |
Substituted imidazo derivatives | Varies | Antimicrobial (varied) |
Eigenschaften
IUPAC Name |
3-(2-phenylethyl)imidazo[1,5-a]pyridine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(20)15-13-8-4-5-11-18(13)14(17-15)10-9-12-6-2-1-3-7-12/h1-8,11H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIDSPPADBIJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=C3N2C=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.